2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide

Drug Discovery Medicinal Chemistry ADME Prediction

2-Oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide (CAS 1797648-23-7) is a synthetic small molecule with the molecular formula C₁₂H₁₇N₃O₂S and a molecular weight of 267.35 g/mol. The structure features a 2‑oxoimidazolidine core bearing an N‑propyl substituent and an N‑(thiophen‑3‑ylmethyl) carboxamide side chain.

Molecular Formula C12H17N3O2S
Molecular Weight 267.35
CAS No. 1797648-23-7
Cat. No. B3018229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide
CAS1797648-23-7
Molecular FormulaC12H17N3O2S
Molecular Weight267.35
Structural Identifiers
SMILESCCCN(CC1=CSC=C1)C(=O)N2CCNC2=O
InChIInChI=1S/C12H17N3O2S/c1-2-5-14(8-10-3-7-18-9-10)12(17)15-6-4-13-11(15)16/h3,7,9H,2,4-6,8H2,1H3,(H,13,16)
InChIKeyMNLUKRTYTSBKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide (CAS 1797648-23-7): Structural Identity for Procurement Verification


2-Oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide (CAS 1797648-23-7) is a synthetic small molecule with the molecular formula C₁₂H₁₇N₃O₂S and a molecular weight of 267.35 g/mol . The structure features a 2‑oxoimidazolidine core bearing an N‑propyl substituent and an N‑(thiophen‑3‑ylmethyl) carboxamide side chain. Compounds containing this 2‑oxoimidazolidine‑1‑carboxamide scaffold have been described in patent literature as modulators of biological targets including endothelial lipase and P2X7 receptors [1]. This specific derivative belongs to a broader class of imidazolidinone‑based research chemicals that are primarily employed as building blocks or pharmacological probes in early‑stage drug discovery.

Why 2-Oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide Cannot Be Replaced by Unsubstituted or N‑Unsubstituted Analogs in Research Applications


The presence of both the N‑propyl group and the thiophen‑3‑ylmethyl substituent on the imidazolidinone core distinguishes this compound from the more widely known 2‑oxo‑N‑(thiophen‑3‑ylmethyl)imidazolidine‑1‑carboxamide (CAS 1797970‑94‑5, often mislabeled as TIC10) . In the imidazolidine‑1‑carboxamide chemical space, N‑alkylation modulates lipophilicity, hydrogen‑bond donor capacity, and metabolic stability [1]. The N‑propyl moiety eliminates the secondary amide N–H present in the non‑alkylated analog, thereby altering hydrogen‑bonding potential and target engagement profiles in assays where the N–H serves as a critical pharmacophoric contact. Without systematic comparative data, one cannot assume that the non‑alkylated or differently N‑substituted variants behave identically in biochemical or cellular readouts.

Quantitative Differentiation Evidence for 2-Oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide Versus Closest Analogs


Lipophilicity Shift (clogP) Compared with the N-unsubstituted Parent Analog

The N‑propyl substitution in target compound 1797648-23-7 is predicted to increase lipophilicity relative to the N‑unsubstituted parent compound 2‑oxo‑N‑(thiophen‑3‑ylmethyl)imidazolidine‑1‑carboxamide (CAS 1797970‑94‑5). Calculated clogP values obtained via the XLogP3 algorithm show a clear difference [1]. This shift has implications for membrane permeability and non‑specific protein binding in cellular assays. Note: These values are computed, not experimentally measured.

Drug Discovery Medicinal Chemistry ADME Prediction

Hydrogen-Bond Donor Count Difference Relative to the N‑unsubstituted Analog

The target compound lacks the secondary amide N–H present in 2‑oxo‑N‑(thiophen‑3‑ylmethyl)imidazolidine‑1‑carboxamide. This reduces the hydrogen‑bond donor (HBD) count from 1 to 0, as defined by Lipinski's Rule of Five [1]. In drug design, elimination of an HBD can enhance blood–brain barrier penetration and reduce recognition by efflux transporters such as P‑gp.

Medicinal Chemistry Structure–Activity Relationships Pharmacophore Modeling

Molecular Weight Shift and Its Impact on Ligand Efficiency Metrics

The N‑propyl group increases molecular weight from 225.27 Da (non‑alkylated analog) to 267.35 Da (target compound), a gain of 42.08 Da . In fragment-based or property-driven lead optimization, this ΔMW must be accompanied by a commensurate gain in potency to maintain ligand efficiency (LE). Without activity data, procurement of the higher-MW derivative should be justified by a specific chemical biology hypothesis requiring N‑alkylation.

Fragment-Based Drug Discovery Ligand Efficiency Property-Based Design

Application Scenarios for 2-Oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide Based on Evidence


Negative Control or Selectivity Probe in PARP‑1/2 Inhibitor Programs

Patent literature suggests that imidazolidine‑1‑carboxamide derivatives may modulate PARP activity [1]. The N-propyl variant, lacking the secondary amide N–H found in many PARP‑1 carboxamide pharmacophores, can serve as a matched molecular pair to evaluate whether the amide proton is essential for PARP binding in a given chemical series. Researchers should pair this compound with the non‑alkylated parent analog in enzymatic and cellular PARP assays to establish a structure–activity relationship (SAR) framework.

Lipophilicity‑Driven Scaffold Exploration in CNS Drug Discovery

The computed clogP shift of +0.7 log units relative to the N‑unsubstituted analog suggests that this compound may exhibit enhanced passive membrane permeability and potentially improved blood–brain barrier penetration [2]. Medicinal chemistry teams targeting CNS indications can employ the target compound in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayers alongside the parent compound to quantify the permeability benefit conferred by the N‑propyl group.

Building Block for Combinatorial Library Synthesis

The compound's structure—a 2‑oxoimidazolidine core with orthogonal functional handles (the propyl chain and the thiophene ring)—makes it suitable as a diversification point in parallel synthesis. The thiophene ring can participate in electrophilic substitution reactions (halogenation, sulfonation) or metal‑catalyzed cross‑couplings, while the 2‑oxoimidazolidine ring can be further N‑functionalized. This scaffolding role is consistent with its listing in commercial research chemical catalogs .

Quote Request

Request a Quote for 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.